8-Ethoxyquinoline-5-sulfonic acid hydrate CAS number
8-Ethoxyquinoline-5-sulfonic acid hydrate CAS number
An In-Depth Technical Guide to 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS No. 15301-40-3)
Abstract
This technical guide provides a comprehensive overview of 8-Ethoxyquinoline-5-sulfonic acid hydrate, a versatile quinoline derivative widely utilized in analytical chemistry, pharmaceutical development, and materials science. The document delves into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its primary applications, focusing on the mechanistic principles behind its utility as a metal-chelating agent and fluorescent probe. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory and development activities.
Chemical Identity and Physicochemical Properties
8-Ethoxyquinoline-5-sulfonic acid is a quinoline derivative distinguished by an ethoxy group at the 8-position and a sulfonic acid group at the 5-position.[1] While it is often supplied and referenced as a hydrate, it is important to note that the hydrate form does not have an exclusive CAS Registry Number and shares the CAS number of the anhydrous form.[2] To avoid ambiguity, some suppliers are moving towards removing the term 'hydrate' from the product name.[2]
Nomenclature and Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 15301-40-3 | [2][3][4][5] |
| Alternate CAS | 2301848-76-8 (hydrate) | [1] |
| Molecular Formula | C₁₁H₁₁NO₄S (Anhydrous) C₁₁H₁₁NO₄S·H₂O (Monohydrate) | [3][6] |
| Synonym | Actinoquinol | [2][3][6] |
| IUPAC Name | 8-ethoxyquinoline-5-sulfonic acid | [5] |
| PubChem ID | 23674 | [3] |
| MDL Number | MFCD00065059 | [2][3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 253.27 g/mol (Anhydrous) 271.29 g/mol (Monohydrate) | [2][3][6] |
| Appearance | White to pale cream, yellow, orange, or green crystalline powder | [2][3][5] |
| Melting Point | ~296 °C (decomposes) | [1][3] |
| Solubility | Soluble in water | [1] |
| Storage | Room temperature, in a dry, dark, and well-ventilated place | [2][3][7] |
Chemical Structure
Caption: Chemical structure of 8-Ethoxyquinoline-5-sulfonic acid.
Synthesis and Manufacturing
The primary industrial and laboratory synthesis of 8-Ethoxyquinoline-5-sulfonic acid involves the direct sulfonation of 8-ethoxyquinoline.[1] This reaction is a classic example of electrophilic aromatic substitution.
Core Synthetic Pathway
The electron-donating nature of the ethoxy group at the C8 position activates the quinoline ring system and directs incoming electrophiles, such as the sulfonyl group, to the ortho (C7) and para (C5) positions.[1] Due to steric hindrance from the adjacent fused ring, substitution at the C5 position is sterically and electronically favored.[1] The reaction typically employs strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid followed by hydrolysis.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification.
Detailed Laboratory-Scale Protocol
This protocol is a representative method based on established chemical principles for sulfonation.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 8-ethoxyquinoline.
-
Scientist's Note: A multi-necked flask is essential for safely controlling additions and monitoring the reaction temperature, which is critical for preventing side reactions and ensuring regioselectivity.
-
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Scientist's Note: Sulfonation is a highly exothermic reaction. Pre-cooling the starting material is a crucial safety and quality control step to manage the heat generated upon adding the strong acid, thereby minimizing charring and the formation of undesired isomers.
-
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20-65% oleum) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
Scientist's Note: A slow, controlled addition rate is paramount. A rapid addition can lead to a runaway reaction and decreased yield of the desired 5-sulfonic acid derivative.
-
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Scientist's Note: The heating phase drives the reaction to completion. The specific temperature and time are optimized to maximize the conversion to the C5-substituted product.
-
-
Quenching and Precipitation: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.
-
Scientist's Note: This "quenching" step stops the reaction and utilizes the low solubility of the sulfonic acid in cold, highly acidic aqueous media to induce precipitation, facilitating its initial separation.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from hot water.
-
Scientist's Note: Washing with cold water removes residual acid. Recrystallization is a standard purification technique that leverages the difference in solubility of the product and impurities at different temperatures to yield a high-purity crystalline solid.
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Analytical Characterization and Quality Control
A panel of analytical tests is required to confirm the identity, purity, and quality of 8-Ethoxyquinoline-5-sulfonic acid hydrate.
Summary of QC Specifications
| Parameter | Specification Range | Method | Source(s) |
| Purity (HPLC) | ≥98.0% | HPLC | [2][3] |
| Assay (Titration) | 98.5% - 101.5% | Aqueous acid-base Titration | [5][8] |
| Water Content | 3.43% - 9.64% (0.5-1.5 H₂O) | Karl Fischer Titration | [5][8] |
| Identification | Conforms to reference spectrum | FTIR | [5][8] |
Protocol: Purity Determination by HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable mobile phase diluent (e.g., water/acetonitrile) to a final concentration of ~1 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Scientist's Note: This method separates the main compound from impurities based on their differential partitioning between the stationary and mobile phases, providing a reliable quantitative measure of purity.
-
Protocol: Assay by Neutralization Titration
-
Sample Preparation: Accurately weigh approximately 250 mg of the sample and dissolve it in 50 mL of deionized water.
-
Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Endpoint Detection: Use a potentiometric titrator or a suitable colorimetric indicator (e.g., phenolphthalein) to determine the equivalence point.
-
Calculation: Calculate the assay percentage based on the volume of NaOH consumed, its molarity, and the sample weight.
-
Scientist's Note: This assay quantifies the acidic sulfonic acid group, providing a measure of the active substance content. It is a robust, primary method for determining the amount of the acidic functional group present.
-
Key Applications and Mechanisms of Action
The unique chemical structure of 8-Ethoxyquinoline-5-sulfonic acid underpins its utility in diverse scientific fields.[3]
Metal Chelation and Fluorescence-Based Detection
The primary application of this compound is as a chelating agent and fluorescent probe for metal ions.[1]
-
Mechanism of Action: The nitrogen atom of the quinoline ring and the oxygen from the deprotonated sulfonic acid group (or the ethoxy group's oxygen in some coordination modes) can form stable chelate complexes with a wide variety of metal ions.[1][3] This complexation restricts intramolecular rotation, creating a rigid molecular structure. This rigidity minimizes non-radiative decay pathways for the excited state, leading to a significant enhancement of fluorescence intensity for many metal complexes.[9] This property is invaluable for the sensitive and specific detection of trace metals in environmental and biological samples.[3][9]
Caption: Formation of a fluorescent complex upon chelation.
Other Key Applications
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Pharmaceutical Development: It serves as a key building block or intermediate in the synthesis of more complex pharmaceutical compounds.[3] Its sodium salt is noted for enhancing the stability of drug formulations.[10]
-
Materials Science: It can be incorporated into polymer formulations, where it acts as a stabilizer to improve thermal resistance and mechanical durability.[3] Research has also shown its use in developing coatings with enhanced corrosion resistance.[1]
-
Biochemical Research: Beyond metal detection, it is used as a fluorescent probe to study various biological processes and interactions within living cells.[3] It has also been investigated for its UVB absorption properties.[6]
Comparative Analysis
| Compound | Key Structural Difference | Impact on Properties | Primary Use |
| 8-Ethoxyquinoline-5-sulfonic acid | Ethoxy (-OCH₂CH₃) group at C8 | Moderate polarity, good chelator | Fluorescent probe for metals, synthesis intermediate[1][3] |
| 8-Hydroxyquinoline-5-sulfonic acid | Hydroxyl (-OH) group at C8 | Higher polarity, enhanced water solubility | Widely used fluorescent reagent for trace metals (e.g., Al, Mg)[1][11] |
| 8-Ethoxyquinoline-5-sulfonic acid Sodium Salt | Sodium salt of the sulfonic acid | Improved water solubility and stability | Industrial applications, metal extraction, catalysis[1][10] |
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. It is important to note that safety classifications can vary between suppliers.
Hazard Identification
-
Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]
-
Signal Word: Warning.[7]
-
Scientist's Note: While some suppliers classify this substance as non-hazardous, others provide specific GHS warnings.[7][12] It is best practice to handle the chemical with the assumption that it is hazardous, following the more stringent safety precautions.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[7]
Storage and Stability
-
Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[2][3][7]
-
Stability: The compound is stable under recommended storage conditions.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
8-Ethoxyquinoline-5-sulfonic acid hydrate_15301-40-3. Hairui Chemical. [Link]
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8-ethoxyquinoline-5-sulfonic Acid (C11H11NO4S), 5 grams. CP Lab Safety. [Link]
-
Material Safety Data Sheet - 8-Hydroxyquinoline-5-Sulfonic Acid Monohydrate, 98%. Cole-Parmer. [Link]
-
8-Hydroxyquinoline-5-sulfonic acid on reduced graphene oxide layers as a metal-free electrode material for supercapacitor applications. ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... ResearchGate. [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]
-
8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 8-Ethoxyquinoline-5-sulfonic Acid | 15301-40-3 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99% 50 g | Request for Quote [thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. 8-ETHOXYQUINOLINE-5-SULFONIC ACID SODIUM SALT | 7246-07-3 [chemicalbook.com]
- 11. 8-Hydroxyquinoline-5-sulfonic acid monohydrate CAS 283158-18-9 | 814436 [merckmillipore.com]
- 12. tcichemicals.com [tcichemicals.com]
